2-Amino-3,4-dimethoxybenzaldehyde hydrochloride

Quinolone synthesis Friedländer cyclization Regioselectivity

2-Amino-3,4-dimethoxybenzaldehyde hydrochloride (CAS 1384264-74-7) is the hydrochloride salt of 2-amino-3,4-dimethoxybenzaldehyde, a bifunctional ortho-aminobenzaldehyde building block bearing an electron-donating 3,4-dimethoxy substitution pattern. With molecular formula C₉H₁₂ClNO₃ and molecular weight 217.65 g/mol, this salt form is supplied at ≥95% purity for research and further manufacturing use.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
Cat. No. B13087364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dimethoxybenzaldehyde hydrochloride
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=O)N)OC.Cl
InChIInChI=1S/C9H11NO3.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-5H,10H2,1-2H3;1H
InChIKeyJDSVSQCJYIKAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,4-dimethoxybenzaldehyde Hydrochloride: Core Chemical Identity and Procurement-Relevant Characteristics


2-Amino-3,4-dimethoxybenzaldehyde hydrochloride (CAS 1384264-74-7) is the hydrochloride salt of 2-amino-3,4-dimethoxybenzaldehyde, a bifunctional ortho-aminobenzaldehyde building block bearing an electron-donating 3,4-dimethoxy substitution pattern [1]. With molecular formula C₉H₁₂ClNO₃ and molecular weight 217.65 g/mol, this salt form is supplied at ≥95% purity for research and further manufacturing use . The compound belongs to the class of polysubstituted ortho-aminobenzaldehydes, which serve as privileged intermediates in Friedländer-type quinoline and quinolone syntheses [2]. Its primary value proposition lies in the unique combination of the 2-aminoaldehyde reactive handle and the 3,4-dimethoxy regiochemical arrangement, which governs both the regioselectivity of heterocyclization reactions and the electronic properties of derived products.

Why 2-Amino-3,4-dimethoxybenzaldehyde Hydrochloride Cannot Be Replaced by Generic Analogs in Synthesis or Screening


Ortho-aminobenzaldehydes are not interchangeable commodities. The position of methoxy substituents on the benzaldehyde ring fundamentally dictates both the regiochemical outcome of heterocyclization reactions and the biological target engagement profile [1]. The 3,4-dimethoxy regioisomer directs cyclization exclusively to 7,8-dimethoxy-substituted quinoline/quinolone products, whereas the commercially more common 4,5-dimethoxy isomer (CAS 22608-87-3) yields 6,7-dimethoxy-substituted derivatives with distinct pharmacological properties [2]. Furthermore, the hydrochloride salt form (MW 217.65) provides meaningful handling advantages over the free base (MW 181.19), including enhanced aqueous solubility and crystallinity that facilitate precise formulation for both synthetic and biological assay workflows . Substituting either the regioisomer or the non-salt form introduces uncontrolled variables in reaction selectivity, product identity, and assay reproducibility.

Quantitative Differentiation Evidence: 2-Amino-3,4-dimethoxybenzaldehyde Hydrochloride vs. Closest Comparators


Regiochemical Control in Quinolone Synthesis: 3,4-Dimethoxy vs. 4,5-Dimethoxy Isomer

The 3,4-dimethoxy substitution pattern on 2-aminobenzaldehyde directs cyclization with methyl nitroacetate to yield 3-amino-7,8-dimethoxyl-2(1H)-quinolone in >70% optimized yield [1]. In contrast, the 4,5-dimethoxy regioisomer (CAS 22608-87-3) would produce 6,7-dimethoxy-substituted quinolines, a regiochemical outcome known to be advantageous for PDGF receptor tyrosine kinase inhibition but representing a different pharmacophore space entirely [2]. This regiochemical divergence means the two isomers are not functionally interchangeable in any synthetic sequence targeting a specific dimethoxyquinolone or dimethoxyquinoline scaffold.

Quinolone synthesis Friedländer cyclization Regioselectivity Heterocyclic chemistry

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

The hydrochloride salt (MW 217.65, CAS 1384264-74-7) is supplied as a crystalline solid with minimum 95% purity . While specific quantitative aqueous solubility data for this exact compound is not publicly available in peer-reviewed literature, the general principle that amine hydrochloride salts exhibit substantially higher aqueous solubility than their free base counterparts is well established [1]. The free base (MW 181.19) is reported to have limited water solubility and is typically handled in organic solvents . The salt form enables direct dissolution in aqueous assay buffers without organic co-solvents, reducing DMSO-related assay artifacts in biological screening.

Salt formulation Aqueous solubility Crystallinity Assay-ready formulation

ALDH3A1 Inhibitory Activity: Quantitative Cross-Study Comparison with Reference Inhibitors

The free base form of 2-amino-3,4-dimethoxybenzaldehyde (CHEMBL1890994, US9328112 compound A24) exhibits an IC₅₀ of 2.10E+3 nM (2.1 µM) against human ALDH3A1-mediated benzaldehyde oxidation, as determined by spectrophotometric assay with 1-minute preincubation [1]. For context, reference pan-ALDH inhibitor DEAB (4-diethylaminobenzaldehyde) shows ALDH3A1 IC₅₀ values in a comparable range but with broad isoform activity, while more potent selective ALDH3A1 inhibitors from the same patent series achieve IC₅₀ values of 200–700 nM [2]. This places the compound in the moderate-potency range for ALDH3A1, which may be advantageous for applications where complete enzyme ablation is undesirable. No direct head-to-head comparison between the hydrochloride salt and free base forms in this assay is available; the IC₅₀ data are for the free base.

ALDH3A1 inhibition Aldehyde dehydrogenase Cancer chemoresistance Enzyme inhibition

Dihydroorotase Inhibition: Differentiating Weak Enzymatic Activity from Non-Specific Benzaldehyde Effects

2-Amino-3,4-dimethoxybenzaldehyde exhibits weak inhibitory activity against dihydroorotase (DHO) enzyme from mouse Ehrlich ascites cells, with an IC₅₀ of 1.00E+6 nM (1 mM) at pH 7.37 and 10 µM compound concentration [1]. This low potency contrasts sharply with the compound's moderate ALDH3A1 activity (IC₅₀ 2.1 µM, see Evidence Item 3), establishing a ~476-fold selectivity window between these two enzymatic targets under the tested conditions. The weak DHO activity suggests that the aldehyde functionality does not promiscuously inhibit all NAD(P)-dependent oxidoreductases, providing a preliminary selectivity profile relevant to hit triage.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzymatic screening Counter-screening

Cell Differentiation Activity: Monocyte Induction as a Phenotypic Differentiation Anchor

Multiple independent database entries describe 2-amino-3,4-dimethoxybenzaldehyde as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer differentiation agent and for dermatological conditions including psoriasis [1]. However, these entries derive from patent-associated data repositories and lack quantitative comparator data (EC₅₀, maximum effect, or benchmark comparison against established differentiation inducers such as all-trans retinoic acid or vitamin D₃ analogs). No peer-reviewed publication with quantitative dose-response data for this specific compound in a cell differentiation assay was identified during evidence curation.

Cell differentiation Monocyte induction Anti-proliferative activity Phenotypic screening

Evidence-Backed Application Scenarios for 2-Amino-3,4-dimethoxybenzaldehyde Hydrochloride Procurement


Synthesis of 7,8-Dimethoxy-Substituted Quinoline and Quinolone Libraries for Kinase Inhibitor Discovery

The 3,4-dimethoxy substitution pattern on the 2-aminobenzaldehyde scaffold is the sole viable synthetic entry point to 7,8-dimethoxy-substituted quinoline and 2(1H)-quinolone heterocycles via Friedländer-type cyclization . This regiochemical outcome is structurally orthogonal to the 6,7-dimethoxy pharmacophore prevalent in PDGF receptor tyrosine kinase inhibitor programs [1], enabling exploration of distinct chemical space in kinase inhibitor discovery. The optimized cyclization protocol (piperidine catalyst, toluene/cyclohexane 7:3, >70% yield) provides a validated synthetic pathway for library production . Research groups pursuing novel kinase inhibitor scaffolds with 7,8-dimethoxyquinoline or 7,8-dimethoxy-2(1H)-quinolone cores should specify the 3,4-dimethoxy regioisomer to ensure the correct regiochemical outcome.

ALDH3A1-Focused Medicinal Chemistry for Chemoresistance Reversal in Cancer

With an ALDH3A1 IC₅₀ of 2.1 µM , this compound occupies a moderate-potency starting point suitable for structure-activity relationship (SAR) expansion. Its ~476-fold selectivity over dihydroorotase [1] provides initial evidence against promiscuous aldehyde reactivity, a critical consideration when triaging ortho-aminobenzaldehyde hits. The hydrochloride salt form facilitates direct dissolution in aqueous enzymatic assay buffers, reducing DMSO-related artifacts in dose-response determinations . Procurement of the salt form is recommended for laboratories conducting ALDH3A1 inhibition assays, as the free base requires organic co-solvent that may interfere with enzyme activity measurements.

Phenotypic Differentiation Screening in Hematological Malignancy Models

Database-level qualitative evidence indicates that 2-amino-3,4-dimethoxybenzaldehyde arrests proliferation of undifferentiated cells and induces monocyte-lineage differentiation . While quantitative potency data (EC₅₀, Eₘₐₓ) are not publicly available for this specific endpoint, the activity signature warrants inclusion of this compound in targeted phenotypic screening panels focused on differentiation therapy for acute myeloid leukemia (AML) and related hematological malignancies. Procurement for this application should be accompanied by in-house dose-response validation against established differentiation inducers (e.g., all-trans retinoic acid, 1,25-dihydroxyvitamin D₃) to establish quantitative benchmarks prior to committing to larger-scale analog synthesis.

Building Block Procurement for Custom Heterocyclic Core Synthesis in CRO Settings

Contract research organizations (CROs) executing client-sponsored medicinal chemistry projects requiring 7,8-dimethoxy-substituted quinoline, quinolone, or cinnoline scaffolds should procure the hydrochloride salt form (≥95% purity) rather than the free base. The salt form's crystalline nature ensures accurate weighing and stoichiometric control during parallel synthesis, while the established cyclization protocol (>70% yield) [1] provides a reliable starting point for reaction optimization. Substitution with the 4,5-dimethoxy regioisomer introduces a regiochemical error that propagates through the entire synthetic sequence, producing the incorrect 6,7-dimethoxy scaffold—a costly mistake in fee-for-service synthesis programs.

Quote Request

Request a Quote for 2-Amino-3,4-dimethoxybenzaldehyde hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.